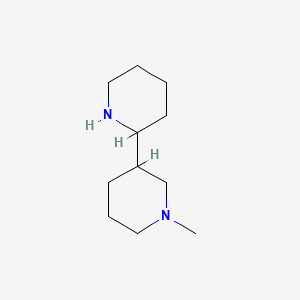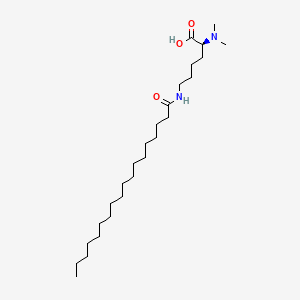
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is a synthetic derivative of the amino acid lysine. This compound is characterized by the presence of a long aliphatic chain and a dimethylated lysine residue. Such modifications often impart unique chemical and biological properties to the molecule, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine typically involves the following steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Dimethylation: The protected lysine is then subjected to dimethylation using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Introduction of the aliphatic chain: The long aliphatic chain is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification.
化学反応の分析
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups like hydroxyl or carboxyl.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylated nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine involves its interaction with specific molecular targets. The dimethylated lysine residue can mimic natural lysine residues, allowing the compound to bind to enzymes or receptors. The long aliphatic chain can influence the compound’s hydrophobic interactions and membrane permeability.
類似化合物との比較
Similar Compounds
N2,N2-Dimethyl-L-lysine: Lacks the long aliphatic chain, making it less hydrophobic.
N6-(1-oxooctadecyl)-L-lysine: Lacks the dimethylation, affecting its interaction with enzymes.
N2,N2-Dimethyl-N6-(1-oxohexadecyl)-L-lysine: Similar structure but with a shorter aliphatic chain.
Uniqueness
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is unique due to the combination of dimethylation and a long aliphatic chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
90147-01-6 |
|---|---|
分子式 |
C26H52N2O3 |
分子量 |
440.7 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C26H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h24H,4-23H2,1-3H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChIキー |
XVIVXOVYFNKPJB-DEOSSOPVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


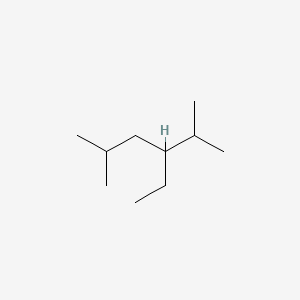
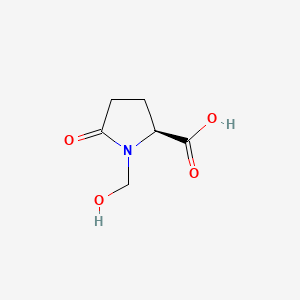
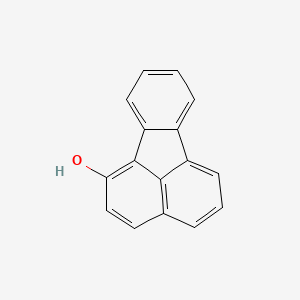




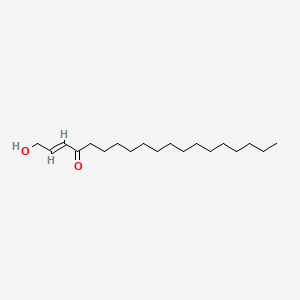


![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

